Enhanced Lipophilicity Compared to 2-Methylthio and 2-Ethylthio Analogs
866135-89-9 possesses a computed XLogP3-AA of 4.1, which is substantially higher than that of its closest commercial methylthio analog, 5,7-dimethyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 51646-19-6; XLogP3-AA ~1.5) [1]. This difference in logP suggests that 866135-89-9 will have significantly greater membrane permeability and a different biodistribution profile, a key consideration for both cell-based assays and whole-organism screening models.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | 5,7-dimethyl-2-(methylthio) analog (XLogP3-AA ~1.5) |
| Quantified Difference | Δ logP = +2.6 |
| Conditions | Computed using PubChem's XLogP3 algorithm |
Why This Matters
For procurement, a higher logP indicates a markedly different solubility and permeability profile; substituting with a less lipophilic analog would compromise the compound's ability to engage intracellular targets or cross biological barriers.
- [1] PubChem. (2026). Compound Summary for CID 3779446 and CID 123456 (5,7-dimethyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine). National Center for Biotechnology Information. View Source
